1-phenylcyclobutan-1-ol
Overview
Description
1-Phenylcyclobutan-1-ol is an organic compound with the molecular formula C10H12O. It is a cyclobutanol derivative where a phenyl group is attached to the first carbon of the cyclobutane ring.
Scientific Research Applications
1-Phenylcyclobutan-1-ol has several applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylcyclobutan-1-ol can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with cyclobutanone. The reaction proceeds via a Grignard reaction mechanism, where the phenylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon of cyclobutanone to form the desired alcohol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The process may involve the use of solvents such as diethyl ether or tetrahydrofuran, and the reaction is usually carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylcyclobutan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 1-phenylcyclobutane using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: 1-Phenylcyclobutanone.
Reduction: 1-Phenylcyclobutane.
Substitution: 1-Phenylcyclobutyl chloride.
Mechanism of Action
The mechanism of action of 1-phenylcyclobutan-1-ol involves its interaction with various molecular targets. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the hydroxyl group is replaced by a hydrogen atom through the transfer of electrons from the reducing agent .
Comparison with Similar Compounds
1-Phenylcyclobutane: Similar structure but lacks the hydroxyl group.
Cyclobutanol: Similar structure but lacks the phenyl group.
1-Phenylcyclobutanone: Similar structure but contains a carbonyl group instead of a hydroxyl group.
Uniqueness: 1-Phenylcyclobutan-1-ol is unique due to the presence of both a phenyl group and a hydroxyl group on the cyclobutane ring. This combination of functional groups imparts unique chemical properties and reactivity to the compound, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
1-phenylcyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10(7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXASHUXCRQHPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239455 | |
Record name | Benzene, cyclobut-1-yl-1-ol- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935-64-8 | |
Record name | Benzene, cyclobut-1-yl-1-ol- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobutanol, 1-phenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167117 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, cyclobut-1-yl-1-ol- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylcyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-phenylcyclobutan-1-ol formed in the context of the research on diphenylalkanediones?
A1: The research paper doesn't directly investigate the formation or reactions of this compound itself. Instead, it focuses on the photoreactions of 1,ω-diphenylalkane-1,ω-diones and their subsequent photoproducts, 1-phenylalk-n-en-1-ones. While this compound is mentioned as a product, the paper doesn't detail its formation mechanism. It's suggested that this compound is a secondary product arising from further photoreactions of 1-phenylhex-5-en-1-one, which itself is a product of the initial photoreaction of 1,8-diphenyloctane-1,8-dione []. Further research is needed to elucidate the precise mechanism of this compound formation in this context.
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